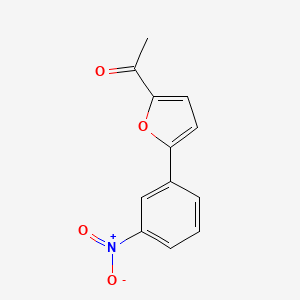

1-(5-(3-Nitrophenyl)furan-2-yl)ethanone

Description

1-(5-(3-Nitrophenyl)furan-2-yl)ethanone is a furan-derived aromatic ketone featuring a 3-nitrophenyl substituent at the 5-position of the furan ring and an acetyl group at the 2-position. Its molecular formula is C₁₂H₉NO₄, with a molar mass of 232.21 g/mol. The 3-nitro group confers strong electron-withdrawing properties, influencing its electronic structure, solubility, and biological interactions.

Properties

CAS No. |

56656-35-0 |

|---|---|

Molecular Formula |

C12H9NO4 |

Molecular Weight |

231.20 g/mol |

IUPAC Name |

1-[5-(3-nitrophenyl)furan-2-yl]ethanone |

InChI |

InChI=1S/C12H9NO4/c1-8(14)11-5-6-12(17-11)9-3-2-4-10(7-9)13(15)16/h2-7H,1H3 |

InChI Key |

VPXARFYVGYUYMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(3-Nitrophenyl)furan-2-yl)ethanone typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions.

Coupling Reaction: The final step involves coupling the nitrophenyl group with the furan ring, often using a Friedel-Crafts acylation reaction with ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for nitration and coupling reactions to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(3-Nitrophenyl)furan-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

Oxidation: Furanones.

Reduction: Aminophenyl derivatives.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its biological activities, particularly in the context of drug discovery. Compounds with similar structures have shown promising results in anti-inflammatory, antimicrobial, and anticancer activities. For instance, derivatives of furan and nitrophenyl groups have been associated with significant biological effects, including:

- Antimicrobial Activity : Research indicates that compounds containing furan rings exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of nitrophenyl derivatives, suggesting that 1-(5-(3-Nitrophenyl)furan-2-yl)ethanone could be explored for therapeutic applications in inflammatory diseases .

Organic Synthesis

1-(5-(3-Nitrophenyl)furan-2-yl)ethanone serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Synthesis of α-Ketoacetals : The compound can be utilized in reactions involving alkyl/aryl methyl ketones to synthesize α-ketoacetals under specific catalytic conditions .

- Formation of Hydrazones : It can react with hydrazines to form hydrazones, which are valuable intermediates in organic synthesis and have applications in materials science .

Materials Science

The incorporation of 1-(5-(3-Nitrophenyl)furan-2-yl)ethanone into polymer matrices has been explored for developing advanced materials with enhanced properties:

- Organic Photoconductors : Compounds with similar structures have been employed as hole carriers in thin-film organic photoconductors, suggesting potential applications in electronic devices .

- Nonlinear Optical Materials : The unique optical properties of furan-containing compounds make them suitable candidates for nonlinear optical applications, which are crucial in photonics and telecommunications.

Case Studies

Several studies exemplify the diverse applications of 1-(5-(3-Nitrophenyl)furan-2-yl)ethanone:

Mechanism of Action

The mechanism of action of 1-(5-(3-Nitrophenyl)furan-2-yl)ethanone depends on its application:

Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.

Anti-inflammatory Activity: The compound may inhibit specific enzymes or signaling pathways involved in the inflammatory response.

Anticancer Activity: It may interfere with cellular processes such as DNA replication or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aryl Substituents

SARS 3CLpro Inhibitors

- 2-(5-Bromopyridin-3-yl)-1-(5-(4-chlorophenyl)furan-2-yl)ethanone (Compound 13) Structure: Bromopyridinyl and 4-chlorophenyl substituents. Activity: Potent SARS 3CLpro inhibitor (IC₅₀ = 1.2 µM). The chloro group enhances hydrophobic interactions with the enzyme’s active site . Comparison: Replacing 4-chlorophenyl with 3-nitrophenyl may alter binding affinity due to differences in electron-withdrawing effects and steric hindrance.

Cardiac Hypertrophy Therapeutic Agent

- QF84139 Structure: Derived from 1-(furan-2-yl)ethanone and (−)-borneol. Activity: Activates AMPK signaling, reducing cardiac hypertrophy. Lacks nitro groups but incorporates a bicyclic terpene moiety . Comparison: The absence of a nitro group in QF84139 suggests that 1-(5-(3-nitrophenyl)furan-2-yl)ethanone may exhibit distinct pharmacokinetic profiles or target different pathways.

Compounds with Nitrophenyl and Heterocyclic Moieties

STAT3 Phosphorylation Inhibitors

- (E)-1-(2,6-Dimethylimidazo[1,2-α]pyridin-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one Structure: Imidazopyridine core with 3-nitrophenyl chalcone. Activity: Inhibits STAT3 phosphorylation (IC₅₀ = 8.7 µM). The nitro group stabilizes the enone system, enhancing electrophilicity .

Antimicrobial Pyrazolines

- 1-(3-(4-Chlorophenyl)-4-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)ethanone (5f) Structure: Chlorophenyl and furan-pyrazoline hybrid. Activity: Exhibits antimicrobial activity against Staphylococcus aureus (MIC = 10 µg/mL). Chlorine’s electronegativity enhances membrane penetration . Comparison: The nitro group in 1-(5-(3-nitrophenyl)furan-2-yl)ethanone may improve redox-mediated antibacterial effects but could increase cytotoxicity.

Physico-Chemical Properties

*LogP values estimated using fragment-based methods.

Enzyme Inhibition

- SARS 3CLpro Inhibition : Nitro groups enhance electrophilicity, enabling covalent interactions with catalytic cysteine residues. However, steric bulk from 3-nitrophenyl may reduce efficacy compared to smaller substituents (e.g., 4-chlorophenyl) .

- STAT3 Inhibition : Nitro-substituted chalcones () show moderate activity, suggesting that furan-based analogues may require additional hydrogen-bonding groups for potency.

Antimicrobial and Antioxidant Effects

- Antimicrobial Activity : Chlorophenyl derivatives () outperform nitro analogues in Gram-negative models due to better membrane permeability. Nitro groups may confer selectivity against Gram-positive bacteria via nitroreductase activation .

- Antioxidant Potential: Pyrazolines with electron-withdrawing groups (e.g., Cl, NO₂) exhibit radical scavenging activity. The nitro group’s resonance stabilization may enhance radical stabilization in 1-(5-(3-nitrophenyl)furan-2-yl)ethanone .

Biological Activity

1-(5-(3-Nitrophenyl)furan-2-yl)ethanone is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. The presence of the nitro group in its structure is believed to play a crucial role in its reactivity and biological efficacy.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Antimicrobial Activity : The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components, including DNA and proteins.

- Anti-inflammatory Activity : The compound may inhibit specific enzymes or signaling pathways involved in the inflammatory response, potentially reducing inflammation-related damage.

- Anticancer Activity : It may interfere with cellular processes such as DNA replication or induce apoptosis in cancer cells. Studies indicate that compounds with similar structures have shown significant cytotoxic effects on various cancer cell lines .

Antimicrobial Properties

Research has indicated that 1-(5-(3-Nitrophenyl)furan-2-yl)ethanone exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effective inhibition of growth. The mechanism involves the formation of reactive oxygen species (ROS), which contribute to cellular damage in pathogens.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory cascade. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of 1-(5-(3-Nitrophenyl)furan-2-yl)ethanone has been evaluated through various assays:

- Cell Proliferation Assays : In studies involving human cancer cell lines such as HeLa and A549, the compound demonstrated significant antiproliferative effects with IC50 values indicating effective concentration ranges for inhibiting cell growth .

- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound led to increased apoptosis rates in cancer cells, characterized by mitochondrial depolarization and caspase activation .

Comparative Analysis with Related Compounds

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| 1-(5-(4-Nitrophenyl)furan-2-yl)ethanone | Nitro group at para position | Moderate antimicrobial and anticancer activity |

| 1-(5-(3-Aminophenyl)furan-2-yl)ethanone | Nitro group replaced with amino | Reduced anticancer activity |

| 1-(5-(3-Chlorophenyl)furan-2-yl)ethanone | Nitro group replaced with chlorine | Similar antimicrobial properties |

The unique positioning of the nitro group in 1-(5-(3-Nitrophenyl)furan-2-yl)ethanone enhances its reactivity and biological activity compared to its analogs.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains showed that 1-(5-(3-Nitrophenyl)furan-2-yl)ethanone exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This positions it as a potential candidate for developing new antimicrobial agents.

Case Study 2: Anticancer Potential

In a comparative study involving several derivatives, 1-(5-(3-Nitrophenyl)furan-2-yl)ethanone was found to be significantly more effective than other related compounds in inducing apoptosis in cancer cell lines. The study utilized MTS assays to quantify cell viability post-treatment, revealing a dose-dependent response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.